Cas no 30033-41-1 (2-Naphthaleneaceticacid, 6-methoxy-a-methyl-,sodium salt (1:1), (aR)-)

2-Naphthaleneaceticacid, 6-methoxy-a-methyl-,sodium salt (1:1), (aR)- structure
30033-41-1 structure
Product Name:2-Naphthaleneaceticacid, 6-methoxy-a-methyl-,sodium salt (1:1), (aR)-
CAS No:30033-41-1
MF:C14H13NaO3
MW:252.240995168686
CID:314324
PubChem ID:23675324
Update Time:2025-04-19

2-Naphthaleneaceticacid, 6-methoxy-a-methyl-,sodium salt (1:1), (aR)- Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthaleneaceticacid, 6-methoxy-a-methyl-,sodium salt (1:1), (aR)-
    • SODIUM (+)-6-METHOXY-2-NAPHTHYLPROPIONATE
    • (R)-Naproxen
    • 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, sodium salt, (+)-
    • Sodium (+)-6-methoxy-alpha-methyl-2-naphthaleneacetate
    • sodium (2R)-2-(6-methoxynaphthalen-2-yl)propanoate
    • Naproxen sodium salt, USP grade
    • HMS2097O04
    • SMR001233332
    • CCG-220791
    • NC00332
    • DTXSID40952433
    • (R) -Naproxen sodium salt
    • Prestwick_1034
    • CHEMBL1256284
    • MLS002154002
    • 30033-41-1
    • HMS2230B23
    • UNM-0000305812
    • HMS3714O04
    • EINECS 250-008-5
    • Inchi: 1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16);/q;+1/p-1/t9-;/m1./s1
    • InChI Key: CDBRNDSHEYLDJV-SBSPUUFOSA-M
    • SMILES: [Na+].O(C)C1C=CC2C=C(C=CC=2C=1)[C@H](C(=O)[O-])C

Computed Properties

  • Exact Mass: 252.07629
  • Monoisotopic Mass: 252.076
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.4A^2

Experimental Properties

  • Boiling Point: 403.9°Cat760mmHg
  • Flash Point: 154.5°C
  • PSA: 49.36
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